N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Methoxypiperidinyl Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to form 3-methoxypiperidine.
Aromatic Substitution: The methoxypiperidinyl group is then introduced to a phenyl ring through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the substituted phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypiperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methoxypiperidinyl group can interact with neurotransmitter receptors, while the trifluoromethylphenyl group may enhance its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific fields.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3S/c1-28-19-6-3-11-25(13-19)18-9-7-17(8-10-18)24-29(26,27)14-15-4-2-5-16(12-15)20(21,22)23/h2,4-5,7-10,12,19,24H,3,6,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVIRJLQDZZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.